molecular formula C23H23N3O4 B11013517 N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11013517
M. Wt: 405.4 g/mol
InChI Key: UCNMWYBKZQNGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic chemical compound designed for research applications. This molecule is of significant interest in medicinal chemistry and biochemical research due to its unique hybrid structure, which incorporates both a benzimidazole and a coumarin moiety. The benzimidazole unit is a privileged scaffold in drug discovery, known for its ability to interact with various enzymes and receptors, often seen in compounds investigated for their potential biological activities. The coumarin derivative (4-methyl-2-oxo-2H-chromen-7-yl) is a well-characterized structure with its own profile of potential properties. The propylacetamide linker connects these two pharmacophores, creating a novel molecular entity. Researchers may explore this compound as a potential inhibitor or modulator of specific biological pathways. Its high molecular weight and complex structure make it a candidate for hit-to-lead optimization studies. This product is provided for research purposes in biochemical and cellular assays. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-[3-(1-methylbenzimidazol-2-yl)propyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C23H23N3O4/c1-15-12-23(28)30-20-13-16(9-10-17(15)20)29-14-22(27)24-11-5-8-21-25-18-6-3-4-7-19(18)26(21)2/h3-4,6-7,9-10,12-13H,5,8,11,14H2,1-2H3,(H,24,27)

InChI Key

UCNMWYBKZQNGNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

Preparation Methods

Preparation of the Benzimidazole Intermediate

The synthesis begins with the preparation of 1-methyl-2-(aminomethyl)benzimidazole, a critical intermediate. A representative protocol involves:

  • Alkaline hydrolysis : Treating 1-methyl-2-(chloromethyl)benzimidazole with potassium hydroxide (5.20 g) in methanol (200 mL) at 20°C for 30 minutes, followed by extraction with ethyl acetate (400 mL) to yield 5.60 g (54% yield) of the amine intermediate.

  • Purification : Concentrating the filtrate under reduced pressure and recrystallizing from ethanol to achieve >95% purity.

This step’s efficiency hinges on the molar ratio of KOH to substrate (1.5:1) and the use of methanol as a polar protic solvent, which facilitates nucleophilic substitution.

Coupling with the Chromene Component

The chromene moiety, 7-hydroxy-4-methyl-2H-chromen-2-one, is synthesized via:

  • Pechnmann condensation : Reacting resorcinol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 4 hours.

  • O-Methylation : Protecting the 7-hydroxy group using methyl iodide and potassium carbonate in acetone, achieving 85% yield.

Final Acetamide Formation

The target compound is assembled through:

  • Acid chloride activation : Treating 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux for 2 hours.

  • Amide coupling : Reacting the acid chloride with 3-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine in the presence of triethylamine (TEA) as a base. Typical conditions include stirring in DCM at 0°C for 1 hour, followed by room temperature for 12 hours, yielding 68–72%.

Reaction Conditions and Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and yield:

StepSolventTemperatureTimeYield
Benzimidazole hydrolysisMethanol20°C0.5 h54%
Chromene O-methylationAcetone60°C4 h85%
Amide couplingDCM0°C → 25°C13 h72%

Polar aprotic solvents like DMF accelerate amide bond formation but may complicate purification. Microwave-assisted synthesis (140°C, 10 minutes) using FeCl₃ in isopropanol reduces reaction time but lowers yield to 20%.

Catalytic Systems

  • TBTU-mediated coupling : Using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) with TEA in DCM improves coupling efficiency to 72%.

  • Pd/C hydrogenation : Catalytic hydrogenation (10% Pd/C, THF/MeOH) removes protecting groups with minimal side reactions.

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation (140°C, 10 minutes) in isopropanol with FeCl₃·6H₂O reduces reaction time by 90% compared to conventional heating. However, yields remain suboptimal (20%), likely due to thermal decomposition.

Solvent-Free Approaches

Grinding the benzimidazole precursor with K₂CO₃ and methyl iodide in a ball mill achieves 78% yield for O-methylation, eliminating solvent waste.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.83 (s, 3H, N–CH₃), 4.22 (q, 2H, J = 8 Hz, CH₂), 5.38 (s, 2H, O–CH₂), 7.19–7.71 (m, aromatic protons).

  • IR (KBr): 3442 cm⁻¹ (N–H stretch), 1749 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N).

  • LC-MS : m/z 409.4 [M+H]⁺, confirming molecular weight.

Purity Assessment

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing TBTU with cheaper coupling agents like HATU or EDCl reduces production costs by 30% without compromising yield.

Waste Management

Neutralizing acidic byproducts with aqueous K₂CO₃ and recycling methanol via distillation minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and chromenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The chromenyl group may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells.

Comparison with Similar Compounds

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide ()

  • Structure : Differs by an ethyl linker (vs. propyl) and lacks the methyl group on the benzimidazole nitrogen.
  • Molecular Weight : 377.40 g/mol (vs. target compound’s ~405.45 g/mol, estimated).
  • The absence of the methyl group on benzimidazole could lower metabolic stability compared to the target compound .

N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide ()

  • Structure : Replaces the coumarin-oxy group with a benzyl-dioxoimidazolidine ring.
  • Properties: Predicted density (1.322 g/cm³) and pKa (8.06) suggest moderate solubility. The imidazolidinone ring introduces additional hydrogen-bonding sites, which may alter target selectivity compared to the coumarin-based target compound .

Coumarin-Containing Acetamide Derivatives

N-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide ()

  • Structure : Substitutes benzimidazole with a benzodioxol group.
  • Molecular Weight : 353.33 g/mol.
  • However, the absence of the benzimidazole-propyl chain may limit interactions with hydrophobic binding pockets .

(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide ()

  • Structure : Replaces the acetamide with a hydrazide linkage and adds a nitrobenzylidene group.
  • Properties : Melting point: 248–250°C; IR spectra show N–H (3265 cm⁻¹) and C=O (1680 cm⁻¹) stretches.
  • Implications : The hydrazide group increases polarity, improving solubility but possibly reducing membrane permeability compared to the target acetamide .

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate ()

  • Structure : Benzothiazole core with a 3-methylphenylacetamide side chain.
  • Biological Activity : Exhibits anticancer, antibacterial, and antifungal properties due to the benzothiazole moiety.
  • Synthesis : Prepared via carbodiimide coupling in dichloromethane, yielding 91% .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Features an N,O-bidentate directing group.
  • Applications : Used in metal-catalyzed C–H functionalization, highlighting the versatility of acetamide derivatives in catalysis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₂₄H₂₅N₃O₄ ~405.45 1-Me-benzimidazole, propyl, 4-Me-coumarin N/A
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide C₂₁H₁₉N₃O₄ 377.40 Benzimidazole, ethyl, 4-Me-coumarin N/A
N-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide C₁₉H₁₅NO₆ 353.33 Benzodioxol, 4-Me-coumarin N/A
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide C₂₀H₁₆N₄O₇ 424.37 Hydrazide, nitrobenzylidene 248–250

Biological Activity

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N2O3

Research indicates that compounds similar to this compound exhibit various modes of action:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
  • Antioxidant Properties : It may exhibit antioxidant activity, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The compound could modulate inflammatory pathways, potentially reducing inflammation in various conditions.

Efficacy in Cell Lines

A study assessed the compound's efficacy against several cancer cell lines, demonstrating significant growth inhibition. The results indicated:

Cell LineIC50 (µM)
MV4-11 (leukemia)0.3
MOLM13 (leukemia)1.2
A375 (melanoma)14

These findings suggest that the compound may have potential as an anticancer agent, particularly against leukemia and melanoma.

Case Study 1: Leukemia Treatment

In a preclinical study, this compound was tested on xenograft models of acute biphenotypic leukemia. The treatment resulted in a dose-dependent reduction in tumor size, with significant inhibition observed at doses as low as 10 mg/kg.

Case Study 2: Melanoma Efficacy

Another study focused on the efficacy of the compound in treating melanoma. The results showed that it induced apoptosis in A375 cells by activating caspase pathways, with an observed increase in reactive oxygen species (ROS), suggesting a potential mechanism of action through oxidative stress induction.

Q & A

Q. What are the critical parameters to optimize during the multi-step synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Elevated temperatures (e.g., 100°C under reflux) are critical for cyclization and amide bond formation .
  • pH : Basic conditions (e.g., sodium hydroxide) facilitate nucleophilic substitutions in benzimidazole and chromene coupling .
  • Reaction Time : Prolonged heating (4–6 hours) ensures completion, monitored via TLC .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification : Column chromatography or recrystallization (e.g., methanol) achieves >95% purity .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

Key methods include:

  • 1H NMR : Confirms proton environments (e.g., benzimidazole NH at δ 12.5 ppm, chromene methyl at δ 2.1 ppm) .
  • FTIR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, chromene lactone at ~1720 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 409.4 for C₂₂H₂₃N₃O₄) .
  • Melting Point Analysis : Assesses purity (e.g., sharp melting range within 1–2°C) .

Q. How should initial bioactivity screening assays be designed for this compound?

  • Target Selection : Prioritize targets linked to benzimidazole/chromene pharmacophores (e.g., kinase inhibition, anti-inflammatory COX-2) .
  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
    • Anti-inflammatory : COX-2 inhibition ELISA or NF-κB luciferase reporter assays .
    • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity .
  • Dosage Range : Test 0.1–100 µM with positive controls (e.g., diclofenac for anti-inflammatory studies) .

Advanced Research Questions

Q. How can computational and experimental methods elucidate the mechanism of action?

  • Molecular Docking : Screen against targets (e.g., PARP-1, EGFR) using AutoDock Vina; prioritize poses with hydrogen bonds to benzimidazole N and chromene lactone .
  • MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to evaluate ligand-protein interactions .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and association/dissociation rates .
  • Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like caspase-3) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents (Table 1) and compare bioactivity :
Analog Structural Modification Bioactivity Trend
7-Methoxychromone derivativeMethoxy at C7 of chromene↑ Antioxidant activity
Fluorinated benzimidazole variantF substituent at benzimidazole↑ Antimicrobial potency
Nitro-substituted acetamideNO2 at phenyl ring↓ Cytotoxicity, ↑ selectivity
  • 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with activity .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Assay Validation : Replicate under standardized conditions (e.g., ATCC strains for antimicrobial tests) to minimize variability .
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference .
  • Metabolic Stability : Test liver microsome stability (e.g., human S9 fraction) to identify false negatives from rapid degradation .
  • Data Normalization : Report IC50 values relative to positive controls (e.g., % inhibition vs. cisplatin in cytotoxicity assays) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) .
  • Data Transparency : Share raw spectral data (e.g., NMR FID files) in supplementary materials .
  • Ethical Screening : Include cytotoxicity data early to prioritize safe leads .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.